4,4'-Methylene-D2-dianiline
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Overview
Description
4,4’-Methylene-D2-dianiline is an organic compound with the chemical formula CH2(C6H4NH2)2. It is a colorless solid, although commercial samples can appear yellow or brown. This compound is primarily used as a precursor in the production of polyurethanes and other polymer materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Methylene-D2-dianiline is synthesized by the reaction of formaldehyde and aniline in the presence of hydrochloric acid. The reaction typically involves mixing aniline and formaldehyde in a molar ratio of 2:1, followed by the addition of hydrochloric acid as a catalyst. The mixture is then heated to around 80-90°C for several hours to complete the reaction .
Industrial Production Methods
On an industrial scale, the production of 4,4’-Methylene-D2-dianiline follows a similar process. The reaction is carried out in large reactors, and the product is purified through crystallization and distillation to obtain a high-purity compound. The purified 4,4’-Methylene-D2-dianiline is then used as a precursor for the production of methylene diphenyl diisocyanate, which is a key component in the manufacture of polyurethane foams .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylene-D2-dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form 4,4’-diaminodicyclohexylmethane.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4,4’-diaminodicyclohexylmethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4,4’-Methylene-D2-dianiline has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymer materials such as polyamides, polyimides, and polyimines.
Biology: Investigated for its potential use in the development of biosensors and other analytical devices.
Medicine: Studied for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Extensively used as a precursor to methylene diphenyl diisocyanate, which is a key component in the production of polyurethane foams, epoxy resins, and adhesives
Mechanism of Action
The mechanism of action of 4,4’-Methylene-D2-dianiline involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a monomer that undergoes polymerization reactions to form high-performance polymers. The amino groups in the compound can form covalent bonds with other molecules, leading to the formation of complex polymer structures .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Diaminodiphenylmethane
- 4,4’-Methylenebisbenzenamine
- Bis(4-aminophenyl)methane
Uniqueness
4,4’-Methylene-D2-dianiline is unique due to its high reactivity and versatility in forming various polymer materials. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-[(4-aminophenyl)-dideuteriomethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9D2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRVSVVVWCFQMG-KNXIQCGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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